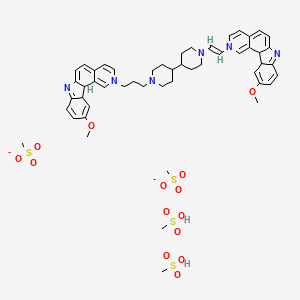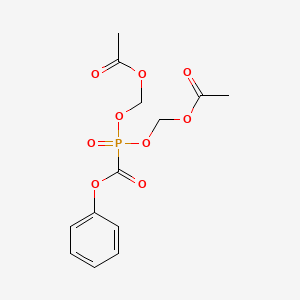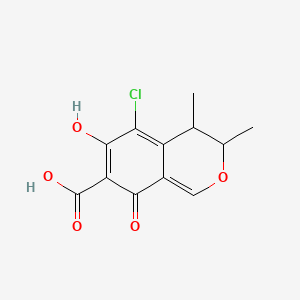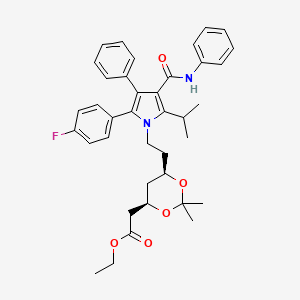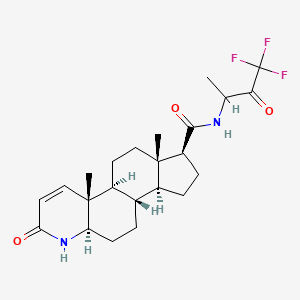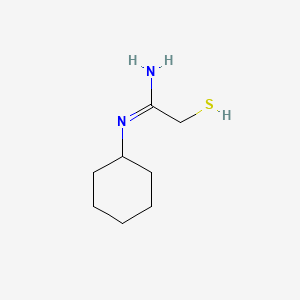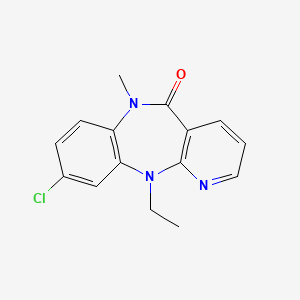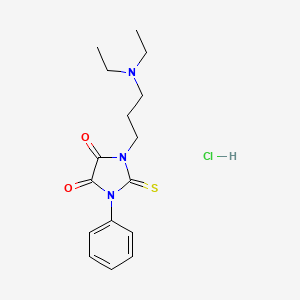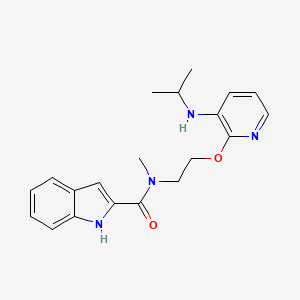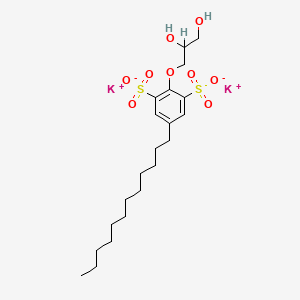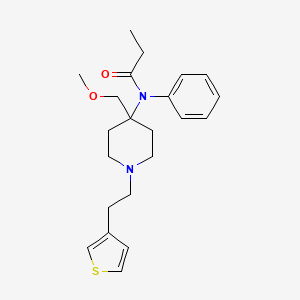
VH9A5Rhm82
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is notable for its unique structure, which includes a piperidine ring substituted with a methoxymethyl group and a thienyl ethyl group, as well as a phenylpropanamide moiety.
Vorbereitungsmethoden
The synthesis of VH9A5Rhm82 involves several steps, starting with the preparation of the piperidine ring. The piperidine ring is typically synthesized through a cyclization reaction involving a suitable precursor. The methoxymethyl group is then introduced via a substitution reaction, followed by the addition of the thienyl ethyl group through a Friedel-Crafts alkylation. The final step involves the formation of the phenylpropanamide moiety through an amide coupling reaction .
Analyse Chemischer Reaktionen
VH9A5Rhm82 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group, using reagents such as sodium hydride or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
VH9A5Rhm82 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: this compound is used in studies involving receptor binding and signal transduction pathways, helping to elucidate the mechanisms of various biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders and pain management, due to its interaction with specific receptors in the nervous system.
Industry: This compound is used in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of VH9A5Rhm82 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, this compound may act as an agonist or antagonist at certain receptors, influencing signal transduction and cellular responses .
Vergleich Mit ähnlichen Verbindungen
VH9A5Rhm82 can be compared to other similar compounds, such as:
N-(4-(methoxymethyl)-1-(2-(3-thienyl)ethyl)-4-piperidinyl)-N-phenylacetamide: This compound has a similar structure but with an acetamide moiety instead of a propanamide moiety.
N-(4-(methoxymethyl)-1-(2-(3-thienyl)ethyl)-4-piperidinyl)-N-phenylbutanamide: This compound has a butanamide moiety instead of a propanamide moiety.
N-(4-(methoxymethyl)-1-(2-(3-thienyl)ethyl)-4-piperidinyl)-N-phenylpentanamide: This compound has a pentanamide moiety instead of a propanamide moiety .
Eigenschaften
CAS-Nummer |
79146-60-4 |
|---|---|
Molekularformel |
C22H30N2O2S |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
N-[4-(methoxymethyl)-1-(2-thiophen-3-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H30N2O2S/c1-3-21(25)24(20-7-5-4-6-8-20)22(18-26-2)11-14-23(15-12-22)13-9-19-10-16-27-17-19/h4-8,10,16-17H,3,9,11-15,18H2,1-2H3 |
InChI-Schlüssel |
PRVVXDJOSVZYAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CSC=C3)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



